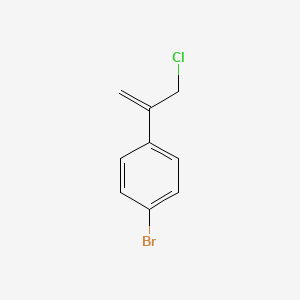
1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 3-chloroprop-1-en-2-yl group is attached to the fourth carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(3-chloroprop-1-en-2-yl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: The double bond in the 3-chloroprop-1-en-2-yl group can be reduced to form saturated derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include epoxides and other oxidized compounds.
Reduction: Products include saturated derivatives of the original compound
科学的研究の応用
1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of advanced materials and polymers
作用機序
The mechanism of action of 1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the double bond in the 3-chloroprop-1-en-2-yl group can undergo addition reactions. These interactions influence various biochemical pathways and molecular processes .
類似化合物との比較
Similar Compounds
1-Bromo-4-(3-chloro-propenyl)-benzene: Similar structure but different positioning of the double bond.
1-Bromo-4-(1-propen-2-yl)benzene: Lacks the chlorine atom, making it less reactive in certain reactions.
1-Bromo-4-(3-chloroprop-1-en-1-yl)-2-nitrobenzene: Contains a nitro group, adding different reactivity and applications.
Uniqueness
1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene is unique due to its specific arrangement of bromine and chlorine atoms, which provides distinct reactivity and versatility in various chemical reactions and applications .
生物活性
1-Bromo-4-(3-chloroprop-1-en-2-yl)benzene, also known as (E)-(3-chloroprop-1-enyl)-4-bromobenzene, is an organic compound with the molecular formula C9H8BrCl. This compound features a bromine atom at the para position of the benzene ring and a 3-chloroprop-1-enyl substituent at the ortho position, which contributes to its unique chemical reactivity and potential biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 215.57 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom allows for nucleophilic substitution reactions, while the chloropropenyl group can participate in electrophilic addition reactions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit significant antimicrobial properties. A study on similar compounds has shown that derivatives with bromine and chlorine substitutions can inhibit the growth of various bacteria and fungi. For example, compounds with a similar structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable antimicrobial properties .
Anticancer Potential
The potential anticancer activity of halogenated aromatic compounds has been well-documented. A case study involving related compounds indicated that they could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The structural features of this compound may facilitate similar pathways, making it a candidate for further investigation in cancer research .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several halogenated aromatic compounds, including those similar to this compound. The results indicated:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| Control (No treatment) | - | 0 |
This study highlights the potential use of this compound as an antimicrobial agent.
Anticancer Activity Research
In another investigation focusing on anticancer properties, researchers found that halogenated compounds could effectively induce apoptosis in various cancer cell lines. The study reported:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | 25 |
| Control (Untreated) | - | >100 |
These findings suggest that this compound may have significant potential as a therapeutic agent in cancer treatment .
特性
分子式 |
C9H8BrCl |
|---|---|
分子量 |
231.51 g/mol |
IUPAC名 |
1-bromo-4-(3-chloroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H8BrCl/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5H,1,6H2 |
InChIキー |
LIWXIWLBGPDWSE-UHFFFAOYSA-N |
正規SMILES |
C=C(CCl)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















